molecular formula C8H6BrF2NO3 B1447280 4-Bromo-3-difluoromethoxy-2-nitrotoluene CAS No. 1807116-63-7

4-Bromo-3-difluoromethoxy-2-nitrotoluene

Cat. No.: B1447280
CAS No.: 1807116-63-7
M. Wt: 282.04 g/mol
InChI Key: GTTILAYAAJLFQC-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-difluoromethoxy-2-nitrotoluene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amino group.

    Oxidation: The methyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Products with different substituents replacing the bromine atom.

    Reduction: 4-Bromo-3-difluoromethoxy-2-aminotoluene.

    Oxidation: 4-Bromo-3-difluoromethoxy-2-nitrobenzoic acid.

Scientific Research Applications

The compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its structural characteristics enable the development of various bioactive molecules, particularly those targeting cancer and neurodegenerative diseases.

Case Study: Anticancer Activity

A study highlighted the potential of compounds derived from 4-Bromo-3-difluoromethoxy-2-nitrotoluene in treating various cancers. Researchers synthesized derivatives and tested their efficacy against breast cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that modifications to the original compound could enhance its anticancer properties.

Agrochemical Applications

In addition to medicinal uses, this compound has been explored for its potential role in agrochemicals. Its ability to interact with biological systems makes it a candidate for developing herbicides or pesticides.

Table 2: Agrochemical Potential

Application TypePotential Use
HerbicideTargeting specific weeds
PesticideProtecting crops from pests

Material Science Applications

The compound's unique electronic properties allow it to be utilized in material science, particularly in the development of organic semiconductors and electronic devices.

Case Study: Organic Electronics

Research has shown that incorporating this compound into polymer matrices can enhance the electrical conductivity of materials used in organic light-emitting diodes (OLEDs). This application is vital for advancing flexible electronics and display technologies .

Summary of Findings

The applications of this compound span medicinal chemistry, agrochemicals, and material science. Its structural features make it a versatile compound for synthesizing bioactive molecules with potential therapeutic effects, as well as for developing advanced materials with enhanced properties.

Mechanism of Action

The mechanism of action of 4-Bromo-3-difluoromethoxy-2-nitrotoluene involves its interaction with molecular targets and pathways specific to its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both bromine and difluoromethoxy groups, which impart distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and enhances its utility in various scientific and industrial applications.

Biological Activity

Structural Characteristics

The compound's structure includes:

  • Bromine atom at the 4-position
  • Difluoromethoxy group at the 3-position
  • Nitro group at the 2-position

These substituents may enhance the compound's lipophilicity and reactivity, potentially influencing its interactions with biological systems.

The synthesis of 4-Bromo-3-difluoromethoxy-2-nitrotoluene typically involves:

  • Oxidation reactions that may involve the methyl group or aromatic ring.
  • Reduction of the nitro group to form an amino group using palladium catalysts or iron powder in acidic conditions.
  • Nucleophilic substitution reactions involving the bromine atom and difluoromethoxy group.

These chemical transformations indicate that the compound can participate in various biochemical pathways, which may lead to biological activity.

Biological Activity Insights

While direct studies on this compound are scarce, related compounds exhibit significant biological activities:

  • Antimicrobial Activity : Similar nitro-substituted compounds have shown effectiveness against various pathogens, suggesting that this compound could possess antimicrobial properties as well.
  • Antitubercular Activity : Research on related derivatives indicates that compounds with similar structural motifs can exhibit potent antitubercular effects, with MIC values ranging from 4 to 64 μg/mL against M. tuberculosis .
  • Potential for Drug Development : The compound's unique structural features may allow it to serve as a lead molecule in drug discovery, particularly for developing bioactive molecules targeting specific diseases .

Case Studies and Research Findings

Several studies have explored compounds structurally related to this compound:

CompoundActivityMIC (μg/mL)Reference
Compound 3mAntitubercular4
Compound with nitro groupAntimicrobialVariable
Indole derivativesAntiparasitic<8.37

These findings highlight the potential for further exploration of this compound in medicinal chemistry.

The proposed mechanisms by which similar compounds exert biological effects include:

  • Reactive Intermediate Formation : The nitro group may participate in redox reactions, forming reactive intermediates that can interact with cellular biomolecules.
  • Enzyme Interaction : Compounds with similar structures often interact with cytochrome P450 enzymes, affecting metabolic pathways and potentially leading to cytotoxic effects .

Properties

IUPAC Name

1-bromo-2-(difluoromethoxy)-4-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2NO3/c1-4-2-3-5(9)7(15-8(10)11)6(4)12(13)14/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTILAYAAJLFQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)OC(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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